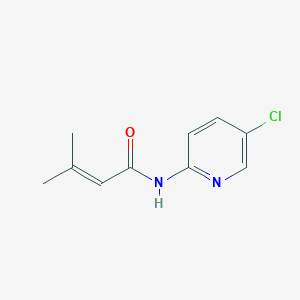
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a butenamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide typically involves the reaction of 5-chloro-2-aminopyridine with a suitable acylating agent. One common method involves the use of trans-β-nitrostyrene as a starting material, which undergoes a Michael addition reaction with 5-chloro-2-aminopyridine in the presence of a catalyst such as Fe2Ni-BDC bimetallic metal-organic frameworks . The reaction is carried out in a solvent like dichloromethane at elevated temperatures (around 80°C) for 24 hours, yielding the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. For instance, similar compounds like betrixaban act as direct inhibitors of Factor Xa, a key enzyme in the coagulation cascade . The compound’s structure allows it to bind to the active site of the enzyme, preventing its activity and thereby exerting anticoagulant effects. The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide can be compared with other pyridine derivatives such as:
2-chloro-N-(5-chloropyridin-2-yl)carbamothioyl)benzamide: This compound has similar structural features but includes a thiourea moiety, which imparts different chemical properties and biological activities.
N-(5-chloropyridin-2-yl)-3-(hydroxymethyl)pyrazine-2-carboxamide: This derivative has a pyrazine ring and is used in the synthesis of pharmaceuticals.
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C10H11ClN2O/c1-7(2)5-10(14)13-9-4-3-8(11)6-12-9/h3-6H,1-2H3,(H,12,13,14) |
InChI Key |
YGEVILRIKUDXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=NC=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


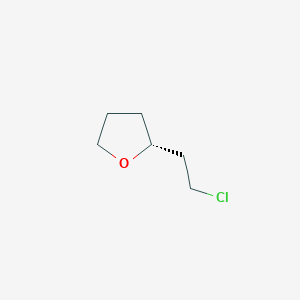
![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
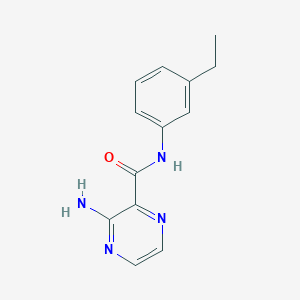
![Bicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14893901.png)
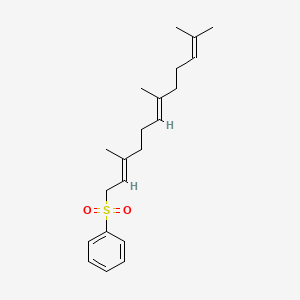
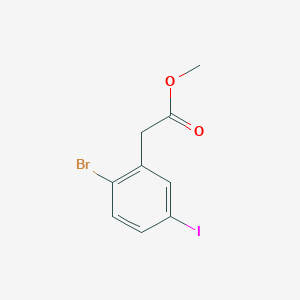
![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
![3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)
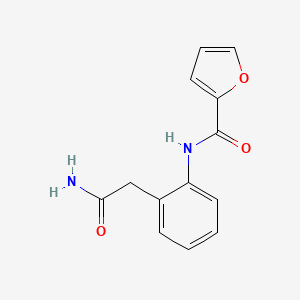
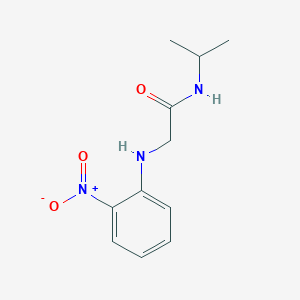
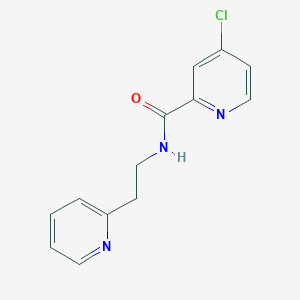
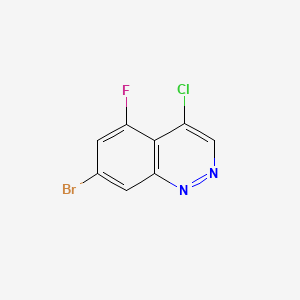
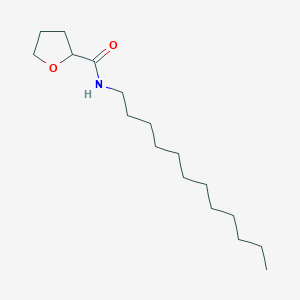
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
